REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[Li+].CC([N-]C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[CH:25]=[CH:24][N:23]=1.[CH:29](=[O:33])[CH:30]([CH3:32])[CH3:31]>O1CCCC1>[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([CH:29]([OH:33])[CH:30]([CH3:32])[CH3:31])=[CH:24][N:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with the addition of 25% aqueous ammonium chloride solution (20 mL)
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic phase was washed with a second portion of aqueous ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Biotage 40S; 10:90 to 15:85 ethyl acetate-hexanes gradient)
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(C(C)C)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |